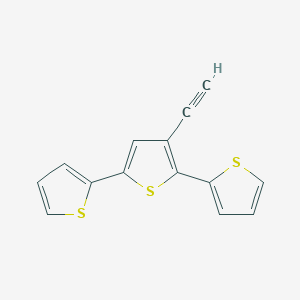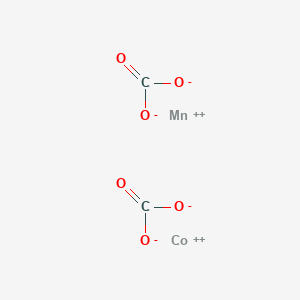![molecular formula C14H24NP B14244919 4-[(Di-tert-butylphosphanyl)methyl]pyridine CAS No. 494199-73-4](/img/structure/B14244919.png)
4-[(Di-tert-butylphosphanyl)methyl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(Di-tert-butylphosphanyl)methyl]pyridine is an organophosphorus compound that features a pyridine ring substituted with a di-tert-butylphosphanyl group. This compound is known for its utility as a ligand in coordination chemistry, particularly in the formation of metal complexes. Its unique structure allows it to stabilize various metal centers, making it valuable in catalysis and other chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-[(Di-tert-butylphosphanyl)methyl]pyridine can be synthesized through a nucleophilic substitution reaction. The typical synthetic route involves the reaction of 2,6-bis(chloromethyl)pyridine with di-tert-butylphosphine. The reaction is carried out in methanol at 45°C for two days. After cooling to room temperature, triethylamine is added to the mixture, resulting in the formation of a white precipitate. The product is then purified using column chromatography with silica gel and chloroform as the solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(Di-tert-butylphosphanyl)methyl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-[(Di-tert-butylphosphanyl)methyl]pyridine has several applications in scientific research:
Chemistry: It is used as a ligand in the formation of metal complexes, which are essential in catalysis and material science.
Biology: The compound’s metal complexes are studied for their potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of metal-based drugs.
Wirkmechanismus
The mechanism of action of 4-[(Di-tert-butylphosphanyl)methyl]pyridine primarily involves its role as a ligand. It coordinates with metal centers through the phosphorus atom, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, cross-coupling, and polymerization. The molecular targets include transition metals like palladium, platinum, and rhodium, which are commonly used in catalysis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Bis(di-tert-butylphosphinomethyl)pyridine: Similar structure but with two phosphanyl groups.
2,6-Di-tert-butyl-4-methylpyridine: Lacks the phosphanyl group but has similar steric properties.
4,4’-Di-tert-butylbiphenyl: Contains biphenyl instead of pyridine but has similar bulky substituents.
Uniqueness
4-[(Di-tert-butylphosphanyl)methyl]pyridine is unique due to its specific substitution pattern, which provides a balance between steric hindrance and electronic properties. This makes it particularly effective in stabilizing metal centers and enhancing catalytic activity compared to its analogs .
Eigenschaften
CAS-Nummer |
494199-73-4 |
|---|---|
Molekularformel |
C14H24NP |
Molekulargewicht |
237.32 g/mol |
IUPAC-Name |
ditert-butyl(pyridin-4-ylmethyl)phosphane |
InChI |
InChI=1S/C14H24NP/c1-13(2,3)16(14(4,5)6)11-12-7-9-15-10-8-12/h7-10H,11H2,1-6H3 |
InChI-Schlüssel |
ZSAFLKYOWMSVMH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)P(CC1=CC=NC=C1)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


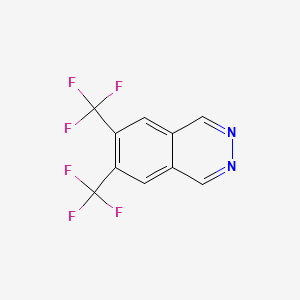
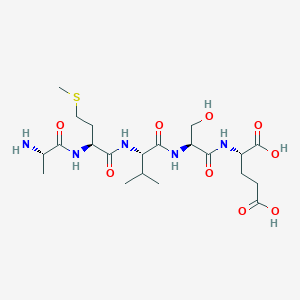
![N-[(3-Methylphenyl)methylidene]-P,P-diphenylphosphinic amide](/img/structure/B14244852.png)
![2,2-Bis[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-1H-indene-1,3(2H)-dione](/img/structure/B14244867.png)
![Pyridine, 2-[5-[(trimethylsilyl)ethynyl]-3-isoxazolyl]-](/img/structure/B14244870.png)
![8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridin-7-yl-(2-hydroxyphenyl)methanone](/img/structure/B14244874.png)
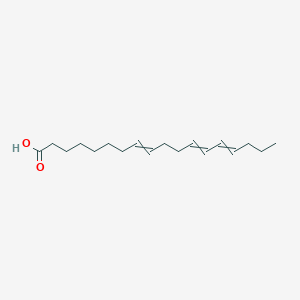
![2,6-Bis{[bis(2-methylphenyl)phosphanyl]methyl}pyridine](/img/structure/B14244878.png)
![N~1~-(2-Aminoethyl)-N~2~-[(anthracen-9-yl)methyl]ethane-1,2-diamine](/img/structure/B14244886.png)


![N-[4-[4-(4-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]cyclopentylacetamide](/img/structure/B14244892.png)
